molecular formula C12H14ClNO3 B11857265 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 82-53-1

5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B11857265
CAS No.: 82-53-1
M. Wt: 255.70 g/mol
InChI Key: HPBRMFQOXRVCHD-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is known for its unique structural features, which include a dioxolo ring fused to an isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the aminoalkylation of indole derivatives with cotarnine, which occurs regioselectively at the nitrogen atom of the indole fragment . The reaction conditions often include the use of iron(III) chloride as a catalyst and hydrazine hydrate in methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in 5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline distinguishes it from similar compounds, potentially enhancing its reactivity and biological properties. This unique feature makes it a valuable compound for further research and development.

Properties

CAS No.

82-53-1

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C12H14ClNO3/c1-14-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(14)13/h5,12H,3-4,6H2,1-2H3

InChI Key

HPBRMFQOXRVCHD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1Cl)OC)OCO3

Origin of Product

United States

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